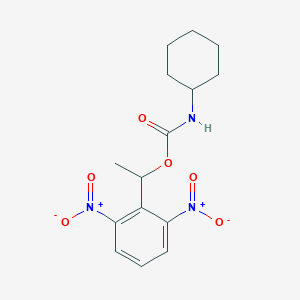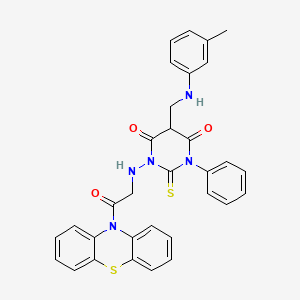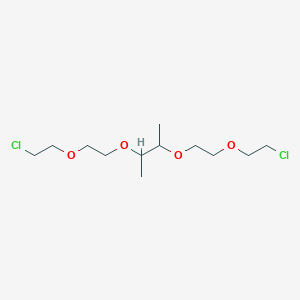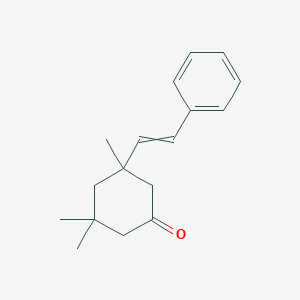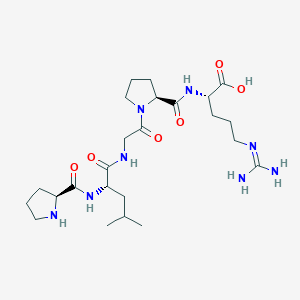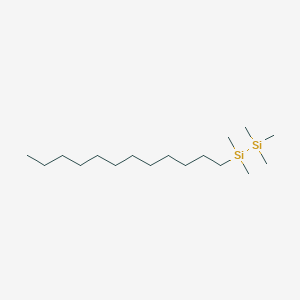
Disilane, dodecylpentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disilane, dodecylpentamethyl- is an organosilicon compound characterized by the presence of silicon-silicon (Si-Si) bonds. These compounds are known for their unique electronic properties, which make them valuable in various scientific and industrial applications. The structural characteristics of Si-Si bonds resemble those of carbon-carbon (C-C) single bonds, but their electronic structure is more similar to that of carbon-carbon double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in Si-Si bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disilane, dodecylpentamethyl- can be synthesized through several methods. One common approach involves the reaction of silylenes with monosilanes. Silylenes, generated by the thermolysis of cyclotrisilanes, are inserted into the Si-Cl or Si-H bonds of monosilanes to yield disilanes . Another method involves the reduction of Si2Cl6 with lithium aluminium hydride, which affords disilane in modest yield .
Industrial Production Methods: Industrial production of disilanes often involves the hydrolysis of magnesium silicide, which produces silane, disilane, and trisilane. This method, although abandoned for silane production, remains viable for generating disilane . The thermal decomposition of silane also yields disilane, which is relevant to the manufacture of photovoltaic devices .
Analyse Des Réactions Chimiques
Types of Reactions: Disilane, dodecylpentamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, in a palladium-catalyzed disilylation reaction, the insertion of palladium into the Si-Si bond of disilane followed by reductive eliminations yields the disilylation product .
Common Reagents and Conditions: Common reagents used in reactions involving disilane include palladium catalysts, lithium aluminium hydride, and various halides. The conditions for these reactions often involve high temperatures and specific catalysts to facilitate the desired transformations .
Major Products: The major products formed from reactions involving disilane, dodecylpentamethyl- include various organosilicon compounds with unique electronic and photophysical properties. These products are valuable in the synthesis of advanced materials and optoelectronic devices .
Applications De Recherche Scientifique
Disilane, dodecylpentamethyl- has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of complex organosilicon compounds. In biology and medicine, its unique electronic properties are exploited in the development of novel diagnostic and therapeutic tools. In industry, disilane-bridged compounds are used as optoelectronic materials, multifunctional solid-state emitters, and non-linear optical materials .
Mécanisme D'action
The mechanism by which disilane, dodecylpentamethyl- exerts its effects involves the unique electronic structure of the Si-Si bonds. The σ-electron delocalization along the Si-Si bond and the σ-π conjugation effect play crucial roles in its reactivity and functionality. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Comparaison Avec Des Composés Similaires
Disilane, dodecylpentamethyl- is unique among organosilicon compounds due to its specific electronic properties and structural characteristics. Similar compounds include hexamethyldisilane and other disilanes with different substituents. These compounds share the presence of Si-Si bonds but differ in their reactivity and applications due to variations in their substituents and electronic structures .
Conclusion
Disilane, dodecylpentamethyl- is a versatile organosilicon compound with significant scientific and industrial applications. Its unique electronic properties, diverse reactivity, and potential for use in advanced materials make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
172659-19-7 |
|---|---|
Formule moléculaire |
C17H40Si2 |
Poids moléculaire |
300.7 g/mol |
Nom IUPAC |
dodecyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C17H40Si2/c1-7-8-9-10-11-12-13-14-15-16-17-19(5,6)18(2,3)4/h7-17H2,1-6H3 |
Clé InChI |
CNRWACWMPULXGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)
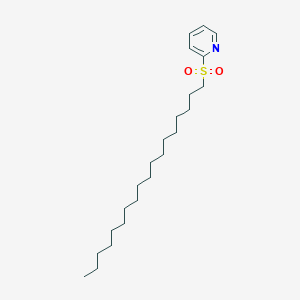
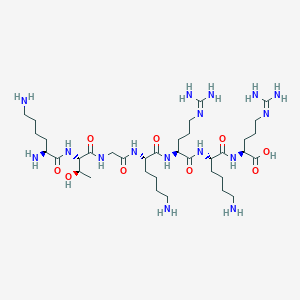
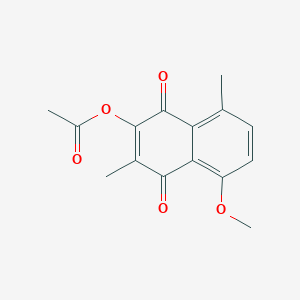
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
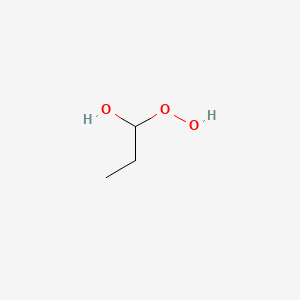
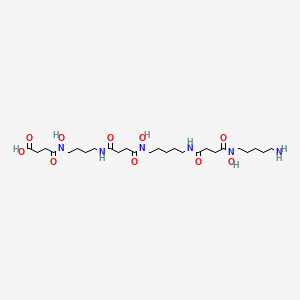
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
